RTI-111, chemically known as 3β-(4-fluorophenyl)-tropane-2β-carboxylic acid methyl ester, is a synthetic compound that belongs to the class of tropane derivatives. It is primarily recognized for its role as a selective dopamine reuptake inhibitor, which makes it a subject of interest in neuropharmacology and medicinal chemistry. RTI-111 has been studied for its potential applications in treating disorders related to dopamine dysregulation, such as attention deficit hyperactivity disorder and drug addiction.
RTI-111 was developed in the early 1990s by researchers at the National Institute on Drug Abuse as part of a series of compounds designed to study the dopamine transporter. Its structure is closely related to other tropane derivatives, including RTI-117 and RTI-121, which have been used in various pharmacological studies.
RTI-111 is classified as a psychoactive substance due to its interaction with neurotransmitter systems in the brain. It falls under the category of stimulant drugs and is specifically categorized as a dopamine reuptake inhibitor. This classification is significant for understanding its pharmacological effects and potential therapeutic uses.
The synthesis of RTI-111 involves several steps that typically include the formation of the tropane ring system followed by functionalization at specific positions on the ring. The general synthetic route can be summarized as follows:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and assess purity.
RTI-111 has a complex molecular structure characterized by a tropane ring with various substituents. The chemical formula for RTI-111 is C16H20FNO2, indicating the presence of fluorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen.
RTI-111 primarily undergoes reactions typical of esters and amines. Key reactions include:
These reactions are crucial for modifying RTI-111 for further studies or potential therapeutic applications. Reaction conditions must be optimized to prevent degradation of sensitive functional groups.
RTI-111 functions primarily as a selective inhibitor of the dopamine transporter (DAT). By binding to DAT, it prevents the reuptake of dopamine from the synaptic cleft back into presynaptic neurons, thereby increasing extracellular dopamine levels.
This mechanism leads to enhanced dopaminergic signaling, which can improve attention and reduce impulsivity in individuals with attention deficit hyperactivity disorder. Additionally, it may have implications for reducing cravings in substance use disorders.
Characterization studies using techniques like high-performance liquid chromatography have shown that RTI-111 maintains stability over time when stored properly.
RTI-111 has been utilized in various scientific studies focusing on:
RTI-111 (Dichloropane) is a 3-phenyltropane analog that functions as a triple monoamine reuptake inhibitor, binding with high affinity to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Its inhibition profile defines its neurochemical activity and behavioral effects.
RTI-111 exhibits sub-nanomolar affinity for DAT (IC₅₀ = 0.79 ± 0.09 nM), significantly higher than cocaine (IC₅₀ = 89 ± 4.8 nM). This high affinity is attributed to its dichlorinated phenyl ring and tropane backbone, which enhance hydrophobic interactions within the DAT binding pocket. Despite its affinity for all three monoamine transporters, RTI-111 shows moderate selectivity for DAT over NET (22.7-fold) and SERT (3.96-fold). This selectivity profile is critical as DAT binding correlates strongly with psychostimulant effects like euphoria and reinforcement [3] [6].
Table 1: Monoamine Transporter Binding Affinities of RTI-111 vs. Cocaine
Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
---|---|---|---|
RTI-111 | 0.79 ± 0.09 | 17.96 ± 0.85 | 3.13 ± 0.36 |
Cocaine | 89 ± 4.8 | 3298 ± 293 | 1045 ± 89 |
RTI-111’s SERT affinity (IC₅₀ = 3.13 ± 0.36 nM) exceeds its DAT affinity, while NET affinity (IC₅₀ = 17.96 ± 0.85 nM) is the lowest among the three transporters. This imbalance shifts neurochemical dynamics:
Three key differences distinguish RTI-111 from cocaine:
Table 2: Pharmacokinetic Comparison of RTI-111 vs. Cocaine
Parameter | RTI-111 | Cocaine |
---|---|---|
DAT Binding Onset | 15–30 min | 1–5 min |
Duration of Action | 2–4 hours | 30–60 min |
Reinforcing Strength (PR) | Moderate | High |
Unlike methamphetamine (MA), which reverses monoamine transporter directionality to release dopamine, RTI-111 only blocks reuptake. This mechanistic divergence explains their interactions:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: